(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
Description
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl substituent at the 4-position and a quinolin-8-yl group at the 2-position of the oxazoline ring. Its stereochemistry (S-configuration) and rigid aromatic framework make it a valuable ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as conjugate additions or cyclopropanations . The benzyl group provides steric bulk to modulate metal coordination, while the quinolin-8-yl moiety enhances π-π interactions and electron-donating capabilities. This compound is synthesized via cyclization of (S)-(+)-2-phenylglycinol derivatives, a methodology widely employed for chiral oxazoline synthesis .
Properties
IUPAC Name |
(4S)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJADDXAPWQSGKQ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458850 | |
| Record name | CTK0J6784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220628-97-7 | |
| Record name | CTK0J6784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the amino alcohol attacks the carbonyl carbon of the acid derivative, followed by intramolecular cyclization to form the oxazoline ring. Key parameters include:
Yield and Stereochemical Control
Yields range from 65% to 89%, depending on the purity of starting materials and reaction time. Enantiomeric excess (ee) exceeding 98% is achieved using chiral β-amino alcohols derived from L-phenylalanine.
Stereospecific Isomerization of Azetidines
Recent advances leverage the stereospecific isomerization of 3-amido-2-phenyl azetidines to synthesize chiral oxazolines. This method, reported by, offers a streamlined pathway to this compound.
Procedure
Advantages
-
Stereoretention : The configuration at the C4 position is preserved, ensuring high ee (≥99%).
-
Functional Group Tolerance : Tolerates electron-withdrawing and donating groups on the benzyl moiety.
Metal-Mediated Synthesis Using Transition Metal Catalysts
Transition metal complexes, particularly Co(II), Ni(II), and Cu(II), facilitate the assembly of oxazoline rings via coordination-directed synthesis. A study in demonstrates this approach for quinoline-8-yl oxazolines.
Protocol
-
Ligand Preparation : 8-Hydroxyquinoline is reacted with chloroacetyl chloride in THF to form quinolin-8-yl chloroacetate.
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Metal Coordination : The chloroacetate intermediate is treated with 2-mercaptobenzoxazole and metal salts (e.g., CuCl₂) to form a metal-ligand complex.
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Ring Closure : Heating the complex at 120°C in ethanol yields the oxazoline.
Performance Metrics
Chiral Resolution and Asymmetric Catalysis
For industrial-scale production, kinetic resolution or asymmetric catalysis ensures enantiopure (S)-isomer formation.
Enzymatic Resolution
Asymmetric Induction
Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed reactions enable enantioselective C–N bond formation, though yields remain moderate (50–60%).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 65–89 | 98–99 | Scalable, high stereoselectivity | Requires pure amino alcohol |
| Azetidine Isomerization | 75–85 | ≥99 | Stereoretention, mild conditions | Multi-step synthesis |
| Metal-Mediated | 70–75 | N/A | Robust coordination chemistry | Metal contamination risks |
| Enzymatic Resolution | 45 | 99 | Green chemistry, no catalysts | Low conversion efficiency |
Chemical Reactions Analysis
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chiral Oxazoline Derivatives
Key Observations
Steric and Electronic Effects: The benzyl group in the target compound offers greater steric hindrance compared to phenyl or isopropyl substituents, enhancing enantioselectivity in metal-catalyzed reactions . Quinolin-8-yl vs. Quinolin-2-yl: The 8-position of quinoline provides stronger π-accepting properties, improving catalytic activity in palladium-mediated cross-couplings compared to the 2-position .
Enantiomeric Differences: (S)- and (R)-enantiomers of 4-phenyl-2-(quinolin-8-yl) derivatives exhibit divergent catalytic outcomes. For example, the (R)-enantiomer (CAS 233256-45-6) shows superior performance in asymmetric Heck reactions, while the (S)-benzyl analogue is favored in cyclopropanations .
Substituent Flexibility :
- Compounds with tert-butyl or isopropyl groups (e.g., (S)-t-BuPyOx) prioritize rigidity and thermal stability, whereas benzyl-substituted variants balance flexibility and steric control .
Biological and Catalytic Relevance: Derivatives with isoquinoline (e.g., 2058236-53-4) demonstrate improved solubility in polar solvents, expanding their utility in aqueous-phase catalysis . Fluorinated analogues (e.g., 2068819-66-7) are explored for medicinal chemistry due to enhanced bioavailability .
Biological Activity
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- The compound features a quinoline ring fused with a dihydrooxazole moiety, which contributes to its unique chemical properties and biological activities.
Molecular Formula:
- C₁₈H₁₈N₂O
Molecular Weight:
- 278.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation: The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. This mechanism is particularly relevant in anticancer applications.
- Enzyme Inhibition: The dihydrooxazole moiety may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 µM |
| HeLa (cervical cancer) | 10 µM |
| A549 (lung cancer) | 15 µM |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of cell cycle progression.
Case Studies and Research Findings
-
Study on Antimicrobial Properties:
A study evaluated the antimicrobial efficacy of various derivatives of dihydrooxazole compounds, including this compound. The results showed that this compound had superior activity against several pathogenic strains compared to other tested compounds. -
Anticancer Mechanism Investigation:
Another research focused on understanding the mechanism by which this compound exerts its anticancer effects. The study found that the compound significantly reduced cell viability in MCF-7 cells and induced apoptosis through caspase activation pathways . -
Pharmacokinetic Studies:
Pharmacokinetic evaluations indicated that this compound possesses favorable absorption and distribution characteristics in vivo, making it a candidate for further development as a therapeutic agent.
Q & A
Q. What are the optimized synthetic protocols for (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole?
Methodological Answer: The synthesis involves a three-step procedure derived from chiral (S)-(+)-2-phenylglycinol precursors. Key stages include cyclocondensation, benzylation, and quinoline functionalization. Reaction conditions (e.g., solvent, temperature, and catalysts) are critical for maintaining enantiomeric integrity.
- Step 1 : Cyclocondensation of (S)-(+)-2-phenylglycinol with a benzaldehyde derivative under acidic conditions (e.g., glacial acetic acid) yields the oxazoline core.
- Step 2 : Benzylation using benzyl bromide in anhydrous THF with a base (e.g., NaH) at 0–5°C.
- Step 3 : Quinoline-8-yl substitution via nucleophilic aromatic substitution under reflux in ethanol. Reported yields for each step range from 83.2% to 94.5%, with overall purity >99% after recrystallization .
| Stage | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Benzaldehyde, glacial acetic acid, 80°C | 94.5 |
| Benzylation | Benzyl bromide, NaH, THF, 0–5°C | 89.3 |
| Quinoline functionalization | Quinoline-8-yl chloride, ethanol, reflux | 83.2 |
Q. How can researchers confirm the structure and enantiomeric purity of the synthesized compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric identity (e.g., (S)-configuration).
- NMR Spectroscopy : Analyze and NMR for characteristic peaks (e.g., dihydrooxazole protons at δ 4.1–4.5 ppm, quinoline aromatic signals).
- GC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 357.16).
- X-ray Crystallography : Resolve absolute configuration (as demonstrated for analogous dihydrooxazole derivatives) .
| Technique | Purpose | Example Data |
|---|---|---|
| Polarimetry | Enantiomeric identity | [α]D = +32.5° (c = 1, CHCl₃) |
| NMR | Proton environment | δ 4.3 ppm (m, 2H, CH₂) |
| X-ray | Absolute configuration | CCDC-2239857 |
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR or inconsistent HRMS peaks) often arise from impurities or stereochemical complexities. Strategies include:
Q. What methods optimize enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer: High ee (>99%) is achieved via:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation.
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL-derived catalysts) during cyclocondensation.
- Polarimetric Monitoring : Track optical rotation during synthesis to adjust reaction kinetics .
Q. How can computational modeling aid in predicting reactivity or biological interactions?
Methodological Answer: Molecular docking and DFT calculations guide functionalization:
- Docking Studies : Use software like Discovery Studio to model interactions with biological targets (e.g., enzymes or receptors).
- Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Solvent Effects : Simulate solvent interactions using COSMO-RS to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
